molecular formula C9H12ClNO B3036596 2-Amino-3-(2-chlorophenyl)propan-1-ol CAS No. 37844-07-8

2-Amino-3-(2-chlorophenyl)propan-1-ol

Cat. No.: B3036596
CAS No.: 37844-07-8
M. Wt: 185.65 g/mol
InChI Key: BTYIMXKEQJVRSF-UHFFFAOYSA-N
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Description

2-Amino-3-(2-chlorophenyl)propan-1-ol (CAS 37844-07-8) is a halogenated amino alcohol with the molecular formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol. Its structure features a 2-chlorophenyl group attached to the third carbon of a propan-1-ol backbone, with an amino group (-NH₂) at the second carbon. This compound is commonly used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its chiral centers and functional versatility .

Properties

IUPAC Name

2-amino-3-(2-chlorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYIMXKEQJVRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304367
Record name β-Amino-2-chlorobenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37844-07-8
Record name β-Amino-2-chlorobenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37844-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-2-chlorobenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-chlorophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-Amino-3-(2-chlorophenyl)propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation processes. This method uses a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone under hydrogen gas pressure. This approach is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

2-Amino-3-(2-chlorophenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural Isomers and Derivatives

The table below compares 2-Amino-3-(2-chlorophenyl)propan-1-ol with five structurally related compounds, including positional isomers, fluorinated derivatives, and amino group variants.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity (%) Melting Point (°C) Boiling Point (°C) Density (g/cm³) Substituent Positions
This compound 37844-07-8 C₉H₁₂ClNO 185.65 97 Not reported Not reported Not reported Chloro at phenyl C2; amino at C2
2-Amino-3-(3-chlorophenyl)propan-1-ol 37844-06-7 C₉H₁₂ClNO 185.65 98 Not reported Not reported Not reported Chloro at phenyl C3; amino at C2
2-Amino-3-(4-chlorophenyl)propan-1-ol 35373-63-8 C₉H₁₂ClNO 185.65 Not reported 80–83 338.4 ± 27.0 1.2 ± 0.1 Chloro at phenyl C4; amino at C2
2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol 1323966-28-4 C₉H₁₁ClFNO 203.63 Not reported Not reported Not reported Not reported Chloro at C2, F at C6; amino at C2
3-Amino-3-(2-chlorophenyl)propan-1-ol 21464-51-7 C₉H₁₂ClNO 185.65 95 Not reported Not reported Not reported Chloro at phenyl C2; amino at C3
3-Amino-3-(3-chlorophenyl)propan-1-ol 68208-25-3 C₉H₁₂ClNO 185.65 95 Not reported Not reported Not reported Chloro at phenyl C3; amino at C3

Key Observations

Positional Isomerism :

  • The 4-chloro isomer (CAS 35373-63-8) exhibits a higher melting point (80–83°C ) compared to other isomers, likely due to enhanced molecular symmetry facilitating crystalline packing .
  • The 3-chloro isomer (CAS 37844-06-7) shows marginally higher purity (98%) than the 2-chloro derivative (97%), suggesting differences in synthetic accessibility or stability .

Fluorine’s electron-withdrawing effects may enhance metabolic stability in pharmaceutical applications .

Amino Group Positioning: Compounds with the amino group at C3 (e.g., CAS 21464-51-7) exhibit lower purity (95%), possibly due to steric hindrance during synthesis or purification challenges .

Biological Activity

2-Amino-3-(2-chlorophenyl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimalarial properties, synthesis, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₂ClNO. Its structure features an amino group and a chlorophenyl moiety, which are critical for its biological activity.

Antimalarial Activity

Research indicates that 2-amino-3-arylpropan-1-ols, including derivatives like this compound, exhibit varying degrees of antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria.

Case Studies and Findings

  • Antiplasmodial Activity : A study demonstrated that several derivatives of 2-amino-3-arylpropan-1-ols showed moderate antiplasmodial activity with IC₅₀ values ranging from 11.3 to 25.9 μM against chloroquine-sensitive and resistant strains of P. falciparum .
  • Synthesis and Evaluation : The synthesis of these compounds often involves the modification of β-lactams to create functionalized aminopropanes, which have been shown to retain or enhance biological activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Chlorine Substitution : The presence of chlorine in the phenyl ring is crucial for enhancing antimalarial properties.
  • Amino Group Positioning : The positioning of the amino group relative to other substituents also plays a significant role in determining potency.

Comparative Biological Activity Table

CompoundActivity TypeIC₅₀ Value (μM)Reference
This compoundAntimalarial11.3 - 25.9
2-Amino-3-(4-chlorophenyl)propan-1-olAntimalarialNot specified
2-Amino-3-(phenyl)propan-1-olAntimalarialNot specified

Other Biological Activities

Beyond antimalarial effects, compounds similar to this compound have been investigated for additional biological activities:

  • Antioxidant Properties : Some derivatives demonstrate antioxidant activity, which may contribute to their therapeutic potential .
  • Cytotoxicity : Certain analogs have shown cytotoxic effects against cancer cell lines, indicating a broader pharmacological profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(2-chlorophenyl)propan-1-ol
Reactant of Route 2
2-Amino-3-(2-chlorophenyl)propan-1-ol

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